An In-depth Technical Guide to Methyl 6-(trifluoromethyl)picolinate
An In-depth Technical Guide to Methyl 6-(trifluoromethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of Methyl 6-(trifluoromethyl)picolinate, a pivotal building block in modern medicinal chemistry. Its unique structural features, combining a pyridine core with a trifluoromethyl group, make it an essential intermediate in the synthesis of complex pharmaceutical agents. This document delves into its chemical properties, synthesis, mechanistic pathways, spectroscopic characterization, applications, and safety protocols, providing a holistic resource for professionals in the field.
Compound Identification and Physicochemical Properties
Methyl 6-(trifluoromethyl)picolinate is a substituted pyridine derivative. The trifluoromethyl group (-CF3) significantly influences the molecule's electronic properties, enhancing its stability and modulating the reactivity of the pyridine ring. These characteristics are highly sought after in drug design to improve metabolic stability and binding affinity.
Table 1: Core Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 155377-05-2 | [1] |
| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |
| Synonyms | 6-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester | [2] |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.13 g/mol | [1] |
| Density | 1.331 g/cm³ | |
| Boiling Point | 232.6 °C at 760 mmHg | [3] |
| Flash Point | 94.5 °C | [3] |
Synthesis and Mechanistic Insights
The most direct and common route for synthesizing Methyl 6-(trifluoromethyl)picolinate is through the Fischer esterification of its parent carboxylic acid, 6-(trifluoromethyl)picolinic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and use of readily available reagents.
The choice of Fischer esterification is predicated on its reliability for converting carboxylic acids to esters.[4] Methanol serves as both the solvent and the nucleophile, ensuring a high concentration for the reaction. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is driven to completion by using an excess of methanol and, if necessary, by removing the water formed as a byproduct.
The following protocol is a representative procedure based on established methods for the esterification of picolinic acids.[5]
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Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(trifluoromethyl)picolinic acid (1.0 eq).
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Reagent Addition : Add an excess of anhydrous methanol (e.g., 20 parts by volume relative to the acid's mass) to the flask. This serves as both the reactant and the solvent.
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Catalyst Introduction : While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) to the suspension. The addition is exothermic and should be done cautiously.
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Reaction Execution : Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Work-up and Neutralization : After cooling to room temperature, slowly pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the excess sulfuric acid and any unreacted carboxylic acid.
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Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Final Product : The resulting crude product can be further purified by column chromatography on silica gel to yield Methyl 6-(trifluoromethyl)picolinate as a pure compound.
Caption: Mechanism of Fischer Esterification.
Spectroscopic Characterization
The structural confirmation of Methyl 6-(trifluoromethyl)picolinate relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester group. The electron-withdrawing nature of the trifluoromethyl group and the ester moiety will cause the aromatic protons to appear in the downfield region.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 8.32 | Doublet | 1H | Aromatic H |
| ~ 8.06 | Triplet | 1H | Aromatic H |
| ~ 7.80 | Doublet | 1H | Aromatic H |
| ~ 4.00 | Singlet | 3H | -OCH₃ |
Note: Predicted data based on similar structures. Actual shifts may vary depending on the solvent and experimental conditions.[6]
In the ¹³C NMR spectrum, the carbon of the trifluoromethyl group will characteristically appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon atom of the pyridine ring attached to the -CF₃ group will also exhibit splitting (²JCF).[6] The carbonyl carbon of the ester will be observed significantly downfield.
Applications in Drug Discovery
Methyl 6-(trifluoromethyl)picolinate is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for building more complex molecules. Its utility is prominent in the synthesis of novel therapeutics.
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Antineoplastic Agents : This compound is a known building block related to the synthesis of Enasidenib, an inhibitor of isocitrate dehydrogenase 2 (IDH2) used in the treatment of acute myeloid leukemia.[7][1]
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Central Nervous System (CNS) Agents : Derivatives of trifluoromethyl-substituted pyridines have been explored for the treatment of depression and other CNS disorders.[2] The trifluoromethyl group often enhances blood-brain barrier permeability and metabolic stability, which are critical properties for CNS-active drugs.
Caption: Use as a key intermediate in drug synthesis.
Safety, Handling, and Storage
Proper handling of Methyl 6-(trifluoromethyl)picolinate is crucial to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[8][9]
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Hygiene Practices : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
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Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Keep the container tightly closed and store in a well-ventilated area.
References
Sources
- 1. 155377-05-2|Methyl 6-(trifluoromethyl)picolinate|BLD Pharm [bldpharm.com]
- 2. 6-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester | 155377-05-2 [chemicalbook.com]
- 3. Methyl 6-(trifluoromethyl)picolinate, CAS No. 155377-05-2 - iChemical [ichemical.com]
- 4. Metal-Exchanged Phosphomolybdic Acid Salts-Catalyzed Esterification of Levulinic Acid [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. fishersci.com [fishersci.com]
